molecular formula C11H15ClN2O2 B13718353 2-(Boc-amino)-4-chloro-3-methylpyridine

2-(Boc-amino)-4-chloro-3-methylpyridine

Cat. No.: B13718353
M. Wt: 242.70 g/mol
InChI Key: ANAVVMJPSLRLPF-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a heterocyclic aromatic compound structurally related to benzene (B151609) with one nitrogen atom replacing a methine group, is a cornerstone of organic chemistry. wikipedia.org Its derivatives are ubiquitous, found in a vast array of natural products, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), coenzymes such as NAD and NADP, and numerous alkaloids. lifechemicals.comnih.gov The prevalence of this scaffold extends significantly into synthetic compounds, where it is a key structural component in many commercial agrochemicals and pharmaceuticals. wikipedia.orgalgoreducation.com

In medicinal chemistry, the pyridine motif is of paramount importance. It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, surpassed only by piperidine. lifechemicals.comnih.gov The inclusion of a pyridine ring in a drug candidate can profoundly influence its physicochemical properties, often enhancing biochemical potency, improving metabolic stability, increasing cellular permeability, and resolving issues with protein binding. nih.gov Pyridine derivatives exhibit a wide spectrum of pharmacological activities, leading to their use as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. nih.govresearchgate.net Their versatility also makes them indispensable building blocks and reagents in organic synthesis. algoreducation.com

Table 1: Examples of Pyridine-Containing FDA-Approved Drugs

Drug NameTherapeutic Use
TorasemideAntihypertensive drug. lifechemicals.com
PyridostigmineTreatment of myasthenia gravis. lifechemicals.com
Alendronic acidMedication for osteoporosis. lifechemicals.com
VismodegibAnti-carcinoma drug. lifechemicals.com
NevirapineAnti-HIV drug (synthesized from a related pyridine scaffold). nbinno.comchemicalbook.com

Chemical Rationale for the Strategic Design of 2-(Boc-amino)-4-chloro-3-methylpyridine

The molecular architecture of this compound is strategically designed for utility in multi-step synthesis. Each functional group on the pyridine core serves a distinct and critical purpose, allowing for controlled and regioselective reactions.

Pyridine Core : The pyridine ring itself is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgpharmaguideline.com This inherent reactivity is harnessed and directed by the attached substituents.

2-(Boc-amino) Group : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. cymitquimica.com In this molecule, it temporarily deactivates the nucleophilicity of the amino group at the 2-position. This protection is crucial as it prevents the amine from interfering with subsequent reactions at other sites on the ring. The Boc group can be readily removed under specific acidic conditions to reveal the free amine, which can then be used for further functionalization. cymitquimica.com

4-Chloro Group : The chlorine atom at the 4-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its presence provides a reliable and regioselective site for introducing a wide variety of nucleophiles, enabling the construction of more complex molecular frameworks. The synthesis of related compounds often involves the displacement of this chlorine atom. googleapis.com

The specific arrangement of these functional groups—a protected amine, a reactive chloro handle, and a modifying methyl group—makes this compound a highly valuable and versatile building block for constructing complex, substituted pyridine derivatives.

Historical Context and Evolution of Research on Related Pyridine Scaffolds

The synthesis of pyridine derivatives has a rich history, with foundational methods developed in the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, first described in 1881, involves the condensation of a β-keto acid, an aldehyde, and ammonia, and remains a versatile method for creating substituted pyridines. wikipedia.org Another classic method, the Chichibabin synthesis (1924), uses the condensation of aldehydes and ketones with ammonia, providing an industrial route to many pyridine compounds. wikipedia.orgresearchgate.net Over the decades, numerous other methods, such as the Kröhnke pyridine synthesis, have been developed to provide access to diverse substitution patterns. wikipedia.orgnih.gov

Research into specifically functionalized pyridines, such as the 2-amino-4-chloro-3-methylpyridine scaffold, has been driven by their utility as key intermediates in pharmaceuticals. Early syntheses of the parent amine, 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC), involved the nitration of readily available picolines. chemicalbook.com However, these methods often suffered from poor regioselectivity and presented significant thermal hazards, making them unsuitable for large-scale production. chemicalbook.com

Subsequent research led to the development of safer and more efficient multi-step synthetic routes. These improved methods often start from simple, acyclic precursors like malononitrile (B47326) and acetone (B3395972), proceeding through a series of controlled steps including Knoevenagel condensation, cyclization, chlorination with agents like phosphorus oxychloride, hydrolysis, and a final Hofmann rearrangement to install the amino group. chemicalbook.comgoogleapis.comgoogle.com The development of these more robust synthetic pathways for CAPIC paved the way for its protected form, this compound, to be used as a stable and manageable intermediate in complex synthetic campaigns.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is its application as a key building block in the synthesis of high-value, complex organic molecules, particularly pharmaceutical agents. Its strategic design allows for sequential and controlled modifications at different positions of the pyridine ring.

The most prominent application of this scaffold is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. nbinno.comchemicalbook.com The unprotected precursor, 3-amino-2-chloro-4-methylpyridine (CAPIC), is a crucial intermediate for this drug. chemicalbook.com The Boc-protected version offers advantages in multi-step syntheses where the amino group needs to be masked during transformations at other parts of a molecule. By using this compound, chemists can perform reactions that would otherwise be incompatible with a free amino group, followed by a straightforward deprotection step to complete the synthesis. Research thus focuses on leveraging this compound's unique reactivity to streamline the creation of new drug analogues and other functionally complex pyridine derivatives.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
AppearanceSolid (Typical)
Key Functional GroupsPyridine, Boc-protected Amine, Chloro, Methyl
Primary ApplicationProtected intermediate for organic synthesis

Note: Exact physical properties such as melting point may vary based on purity and crystalline form. Data is representative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

ANAVVMJPSLRLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Boc Amino 4 Chloro 3 Methylpyridine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection for 2-(Boc-amino)-4-chloro-3-methylpyridine involves the cleavage of the carbamate (B1207046) bond. This immediately identifies 2-amino-4-chloro-3-methylpyridine as the principal precursor. This key intermediate, also known as 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC), is a crucial component in the synthesis of pharmaceuticals like Nevirapine. chemicalbook.com Consequently, numerous synthetic routes have been developed for its preparation, which can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine (B92270) ring and the de novo construction of the pyridine ring from acyclic precursors.

Approaches via Late-Stage Functionalization of Substituted Pyridines

Late-stage functionalization involves modifying a readily available substituted pyridine to introduce the required chloro, amino, and methyl groups. One of the earliest reported methods starts from 2-chloro-4-methyl-3-nitropyridine. chemicalbook.comgoogle.com This approach involves the reduction of the nitro group at the 3-position to an amino group, yielding the desired 2-amino-4-chloro-3-methylpyridine.

Another common strategy employs commercially available picoline derivatives. For instance, the synthesis can begin with 2-amino-4-picoline or 2-hydroxy-4-picoline. chemicalbook.comgoogle.comgoogle.com This pathway typically involves a nitration step to introduce a nitro group at the 3- or 5-position. However, this method often suffers from a lack of regioselectivity, leading to a mixture of isomers that necessitates separation. google.comgoogle.com Furthermore, large-scale nitration reactions can present significant thermal hazards. chemicalbook.comgoogle.com Following nitration, the synthesis requires subsequent steps such as chlorination of the hydroxyl group (if starting from 2-hydroxy-4-picoline) and reduction of the nitro group to achieve the final precursor. google.com

Strategies Involving Pyridine Ring Formation

Constructing the substituted pyridine core from acyclic starting materials offers an alternative and often more controlled approach. These methods build the ring with the desired substitution pattern already incorporated or strategically introduced during the cyclization process. baranlab.org

One prominent example involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide. researchgate.net This is followed by cyclization, a one-pot chlorination and hydrolysis, and a Hofmann rearrangement to yield 2-amino-4-chloro-3-methylpyridine. researchgate.net Another established route begins with the reaction between malononitrile (B47326) and acetone (B3395972) to form isopropylidenemalononitrile. google.com This intermediate is then condensed with triethyl orthoformate and acetic anhydride. The resulting product undergoes ring closure with ammonia, followed by a sequence of diazotization, hydroxylation, chlorination with phosphorus oxychloride, and hydrolysis of the nitrile to a carboxamide, which is finally converted to the amine. google.com

A different ring-forming strategy reported by Zhang et al. involves the chlorination of ethyl cyanoacetate, followed by a Michael addition with crotonaldehyde, cyclization, conversion of the resulting ester to an amide, and finally reduction to the amine. chemicalbook.comgoogle.com While this route produces the target precursor, the Michael addition step has been noted to be slow. google.com Gupton and colleagues developed a method starting with a Knoevenagel condensation, which after acid treatment and cyclization, forms 3-cyano-4-methyl-2-pyridone. chemicalbook.com This intermediate is then chlorinated, converted to the 3-amido compound, and finally transformed into the 3-amino product. chemicalbook.com

Direct Synthetic Routes to this compound

The most direct and widely used method for preparing the title compound is the N-acylation of the key precursor, 2-amino-4-chloro-3-methylpyridine, with a Boc-donating reagent.

Boc-Protection of 2-Amino-4-chloro-3-methylpyridine

The introduction of the tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis for protecting amine functionalities. fishersci.co.ukorganic-chemistry.org The reaction involves treating the primary amino group of 2-amino-4-chloro-3-methylpyridine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which is the most common reagent for this transformation. fishersci.co.uk The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

The conditions for the Boc-protection of aminopyridines can be fine-tuned to achieve high yields and purity. The choice of reagent, solvent, base, and temperature plays a critical role in the reaction's efficiency.

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the most frequently used reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). fishersci.co.uk

Solvents: A variety of aprotic solvents can be employed, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), ethyl acetate, and n-hexane being common choices. beilstein-journals.orgchemicalbook.com The selection often depends on the solubility of the starting aminopyridine and the ease of product isolation.

Base: A base is typically required to deprotonate the amine or neutralize the acid formed during the reaction. Common bases include triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukgoogle.com For less reactive or sterically hindered amines, DMAP can be used as a catalyst to accelerate the reaction. google.com A patent for protecting aminopyridines suggests using a combination of EDCI, HOBT, and an alkali to improve yield and selectivity. google.com

Temperature: The reaction is generally performed at temperatures ranging from 0 °C to room temperature, though gentle heating (e.g., 40–70 °C) can be applied to increase the reaction rate, particularly for less nucleophilic amines. fishersci.co.ukchemicalbook.com

ReagentSolventBase/CatalystTemperatureTypical Yield
(Boc)₂OTetrahydrofuran (THF)None specified60-70 °CHigh (e.g., 90%)
(Boc)₂On-Hexane / Ethyl AcetateNone specified58 °CHigh (e.g., 86%)
(Boc)₂ODichloromethane (DCM)Triethylamine (TEA), DMAPRoom TemperatureModerate to High (e.g., 60%)
(Boc)₂OTHF, DCM, Methanol, or 1,4-DioxaneEDCI, HOBT, AlkaliRoom TemperatureHigh (e.g., 80-90%)

Table 1: Representative Conditions for the Boc-Protection of Aminopyridines. Data compiled from analogous reactions reported in the literature. chemicalbook.comgoogle.com

To maximize the yield and ensure mono-protection, several factors should be considered. The stoichiometry of the reagents is crucial; using a slight excess (1.0 to 1.5 equivalents) of (Boc)₂O is common to ensure full conversion of the starting amine. beilstein-journals.org However, a large excess should be avoided as it can sometimes lead to the formation of a di-Boc protected product, where a second Boc group attaches to the pyridine nitrogen or the already formed carbamate nitrogen, although this is less common for aminopyridines. google.com

Selectivity is generally high for the primary amino group over the pyridine ring nitrogen, as the exocyclic amine is more nucleophilic. The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent side reactions or decomposition. google.com Upon completion, the product is typically isolated by aqueous work-up to remove the base and water-soluble byproducts, followed by extraction with an organic solvent and purification by crystallization or column chromatography. beilstein-journals.orgchemicalbook.com

Alternative Synthetic Pathways Involving Sequential Functionalization

The construction of this compound can be envisaged through a series of sequential functionalization steps starting from simpler, commercially available pyridine precursors. The order of introduction of the Boc-amino, chloro, and methyl groups is a critical consideration, as the electronic and steric properties of the existing substituents will direct the regioselectivity of subsequent transformations.

A plausible and logical synthetic route commences with the readily available 2-amino-3-methylpyridine (B33374) (2-amino-3-picoline). The initial step involves the protection of the amino group with a di-tert-butyl dicarbonate (Boc) group, a standard procedure in organic synthesis that enhances the stability of the amino group to various reaction conditions and modulates its directing effect in subsequent electrophilic aromatic substitution reactions. The synthesis of the precursor, 2-(Boc-amino)-3-methylpyridine, is well-documented and can be achieved in high yield by reacting 2-amino-3-methylpyridine with di-tert-butyl dicarbonate in a suitable solvent such as n-hexane or tetrahydrofuran. chemicalbook.com

With the Boc-protected precursor in hand, the subsequent challenge lies in the regioselective introduction of a chlorine atom at the C4-position. The Boc-amino group at the C2-position is a powerful ortho-, para-directing group due to its electron-donating nature. wikipedia.orgchemistrytalk.orgorganicchemistrytutor.comyoutube.comlibretexts.org In the case of 2-(Boc-amino)-3-methylpyridine, the C6 and C4 positions are activated towards electrophilic substitution. The presence of the methyl group at C3 may sterically hinder the approach of an electrophile to the C4-position to some extent, but the electronic activation provided by the Boc-amino group is expected to be the dominant factor.

A variety of chlorinating agents can be employed for this transformation. A method for the regioselective chlorination of 2-aminopyridines using LiCl as the chlorine source in the presence of Selectfluor has been reported, offering a mild approach to obtaining chlorinated pyridines with high regioselectivity. rsc.org The regioselectivity is influenced by the substituent pattern on the pyridine ring. For 2-(Boc-amino)-3-methylpyridine, chlorination is anticipated to occur predominantly at the C4 and C6 positions. Careful optimization of reaction conditions, such as temperature, solvent, and the specific chlorinating agent, would be crucial to maximize the yield of the desired 4-chloro isomer.

The final step in this sequential pathway would be the introduction of the methyl group at the C3-position if the synthesis were to start from 2-(Boc-amino)-4-chloropyridine. However, given the starting material of 2-amino-3-picoline, this step is already accomplished. If an alternative route starting from 2-(Boc-amino)-4-chloropyridine were considered, the introduction of the methyl group at the C3 position would be a significant challenge due to the electronic deactivation of the ring by the chloro substituent and the directing effects of the existing groups. Catalytic C-H methylation strategies could be explored, although achieving high regioselectivity at the C3 position would be difficult. rsc.orgnih.govresearchgate.net

The synthesis of polysubstituted pyridines often relies on the strategic application of regioselective functionalization techniques. One powerful approach involves the use of directing groups to control the position of metalation and subsequent reaction with an electrophile. The Boc-amino group can act as a directed metalation group, facilitating lithiation at the adjacent C3-position. However, for the synthesis of the target molecule, functionalization at the C4 and C3 positions is required, making other strategies more relevant.

Pyridyne chemistry offers a unique method for the regioselective difunctionalization of pyridines. For instance, the generation of a 3,4-pyridyne intermediate from a suitably substituted chloropyridine allows for the sequential addition of two different nucleophiles at the C3 and C4 positions. nih.gov While this approach is powerful for generating 2,3,4-trisubstituted pyridines, its application to the specific synthesis of this compound would require a carefully designed precursor.

Another regioselective strategy involves the use of pre-functionalized pyridine building blocks where the desired substitution pattern is established early in the synthesis. For example, starting with a pyridine derivative that already contains substituents at the 2, 3, and 4 positions, and then modifying these substituents to arrive at the target molecule, can be a viable approach.

Table 1: Comparison of Potential Regioselective Functionalization Techniques

TechniqueDescriptionApplicability to Target SynthesisPotential Challenges
Directed ortho-Metalation (DoM) A substituent directs deprotonation to an adjacent position, followed by reaction with an electrophile.The Boc-amino group could direct metalation to C3, but C4 functionalization is also required.Not ideal for direct C4 chlorination.
Pyridyne Chemistry Generation of a highly reactive pyridyne intermediate allows for difunctionalization.Could potentially be used to introduce the chloro and methyl groups at C4 and C3.Requires a specific precursor and may lead to isomeric mixtures.
Use of Pre-functionalized Building Blocks Starting with a pyridine ring that already has the desired substitution pattern.A highly convergent and potentially efficient approach.The availability of the required starting material may be limited.
Catalytic C-H Functionalization Direct functionalization of C-H bonds using transition metal catalysts.Could be used for methylation or chlorination at specific positions.Achieving high regioselectivity on a multifunctional pyridine can be challenging.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. The synthesis of this compound can benefit from the application of these modern techniques.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto pyridine rings, obviating the need for pre-functionalization. beilstein-journals.org For the synthesis of the target molecule, catalytic C-H methylation could be a potential strategy. Rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) as the methyl source has been reported, offering a direct method to introduce methyl groups at these positions without the need for a directing group. rsc.org While this specific methodology targets the C3/C5 positions, the development of catalysts with tailored selectivity could enable direct methylation at the C3 position of a 2-(Boc-amino)-4-chloropyridine precursor.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of substituted pyridines. If a precursor with a suitable leaving group at the C3 or C4 position is available, Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions could be employed to introduce the methyl or amino groups, respectively.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mtak.huuc.ptsci-hub.semdpi.comrsc.org The multi-step synthesis of heterocyclic compounds is particularly well-suited for flow chemistry, as intermediates can be generated and immediately used in the subsequent step without isolation, a concept known as "reaction telescoping". uc.pt

A continuous flow process for the synthesis of this compound could be designed as follows:

Step 1: Boc-Protection in Flow: A solution of 2-amino-3-methylpyridine and di-tert-butyl dicarbonate would be pumped through a heated reactor coil to achieve rapid and efficient Boc-protection.

Step 2: In-line Chlorination: The output stream from the first reactor, containing 2-(Boc-amino)-3-methylpyridine, would be mixed with a stream of a suitable chlorinating agent (e.g., LiCl/Selectfluor) and passed through a second reactor coil to effect regioselective chlorination at the C4 position.

Step 3: In-line Purification: The final product stream could be passed through a purification cartridge to remove any unreacted starting materials or byproducts, yielding the pure target molecule.

This integrated flow system would allow for the on-demand synthesis of the desired compound with minimal manual handling and improved process control.

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. ijarsct.co.inmdpi.combiosynce.comnih.gov Several of these principles can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as C-H functionalization, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2. The use of deep eutectic solvents (DES) is also a promising area of research. ijarsct.co.in

Design for Energy Efficiency: Employing reaction conditions that minimize energy consumption. Microwave-assisted synthesis and reactions carried out at ambient temperature contribute to this goal. ijarsct.co.in

Use of Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Nanocatalysts, in particular, offer high activity and can often be recycled and reused, further enhancing the sustainability of the process. researchgate.net

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing a synthetic route with fewer steps and higher yields to minimize waste generation.
Atom Economy Employing catalytic C-H functionalization for chlorination and methylation steps.
Less Hazardous Chemical Syntheses Using safer chlorinating agents like LiCl/Selectfluor instead of chlorine gas.
Designing Safer Chemicals The target molecule itself is a building block for further synthesis.
Safer Solvents and Auxiliaries Exploring the use of water, ethanol, or deep eutectic solvents.
Design for Energy Efficiency Utilizing microwave-assisted reactions or flow chemistry for improved heat transfer.
Use of Renewable Feedstocks Not directly applicable in this specific synthesis but a general goal.
Reduce Derivatives The Boc-protection step is a derivatization, but it is often necessary for regiocontrol.
Catalysis Employing transition metal catalysts or nanocatalysts for functionalization steps.
Design for Degradation Not directly applicable to the synthesis of this stable intermediate.
Real-time analysis for Pollution Prevention In-line monitoring in a flow chemistry setup can prevent out-of-spec production.
Inherently Safer Chemistry for Accident Prevention Flow chemistry minimizes the volume of hazardous reagents at any given time.

Chemical Reactivity and Transformation Pathways of 2 Boc Amino 4 Chloro 3 Methylpyridine

Reactivity of the Boc-Protected Amine Group

The tert-butyloxycarbonyl (Boc) protecting group on the amine at the 2-position offers a stable yet readily cleavable functionality. This allows for the unmasking of the amino group at a desired stage of a synthetic sequence.

Selective Deprotection Strategies

The removal of the Boc group can be achieved under various conditions, offering flexibility in synthetic design, particularly when other sensitive functional groups are present. acsgcipr.org

Acidic Deprotection: This is the most common method for Boc removal. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. masterorganicchemistry.comfishersci.co.uk The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which then fragments to isobutylene (B52900) and a proton. acsgcipr.orgmasterorganicchemistry.com The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com This method is generally fast and occurs at room temperature. fishersci.co.uk A variety of solvents can be used, including dichloromethane (B109758) (DCM), ethyl acetate, and water. fishersci.co.uk

Table 1: Acidic Deprotection Reagents for Boc-Protected Amines

Reagent Typical Conditions Reference
Trifluoroacetic acid (TFA) Neat or in DCM, room temperature masterorganicchemistry.comfishersci.co.uk
Hydrochloric acid (HCl) Aqueous solution or in an organic solvent, room temperature fishersci.co.uk
Phosphoric acid (H₃PO₄) Aqueous solution organic-chemistry.org

Thermal Deprotection: Heating a Boc-protected amine at high temperatures can also effect deprotection. youtube.comacsgcipr.org This method avoids the use of acids, which can be advantageous for substrates with acid-sensitive functional groups. fishersci.co.ukreddit.com The reaction is believed to proceed through a fragmentation mechanism, generating the free amine, carbon dioxide, and isobutylene. acsgcipr.org Thermal deprotection can be carried out in various solvents or even under solvent-free conditions. researchgate.netnih.gov Continuous flow reactors can be utilized for this purpose, allowing for precise temperature control. nih.govnih.gov

Basic and Reductive Deprotection: While less common for the Boc group, which is generally stable to basic and reductive conditions, these strategies are important for orthogonal protection schemes where other protecting groups that are labile to these conditions are present. For instance, the Boc group is stable under conditions used to remove a benzyl (B1604629) (Bn) protecting group via catalytic hydrogenolysis (a reductive method). fishersci.co.uk

Functionalization of the Deprotected Amine

Once the Boc group is removed to yield 2-amino-4-chloro-3-methylpyridine, the newly exposed primary amine is a nucleophilic site that can undergo a variety of functionalization reactions.

Acylation: The amine can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide bond.

Alkylation: The amine can be alkylated with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.

Reactivity of the Chloro Substituent at Position 4

The chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. stackexchange.com For 4-chloropyridine (B1293800) derivatives, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the substitution. stackexchange.comaskfilo.com

Amines: 2-(Boc-amino)-4-chloro-3-methylpyridine can react with various primary and secondary amines to displace the chloride and form 4-amino-substituted pyridines. These reactions are often carried out at elevated temperatures. youtube.com

Hydrazines: Similarly, hydrazines can act as nitrogen nucleophiles, leading to the formation of 4-hydrazinylpyridine derivatives.

Alcohols: Alkoxides, generated from alcohols by treatment with a base, can displace the chloro group to form 4-alkoxypyridines. A multivariate linear regression model has been developed to predict the relative rates of SNAr reactions with benzyl alcohol for a diverse set of electrophiles, including substituted chloropyridines.

Phenols: Phenoxides, the conjugate bases of phenols, can also serve as oxygen nucleophiles to yield 4-phenoxypyridine (B1584201) derivatives.

Table 2: Common Nucleophiles in SNAr Reactions with 4-Chloropyridines

Nucleophile Class Example Nucleophile Product Type
Nitrogen Nucleophiles Ammonia, Primary/Secondary Amines, Hydrazine 4-Aminopyridines, 4-Hydrazinylpyridines
Reactions with Sulfur Nucleophiles (Thiols)

The reaction of this compound with sulfur nucleophiles, such as thiols, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the thiol, typically activated by a base to form a more nucleophilic thiolate anion, attacks the electron-deficient C4 position of the pyridine ring. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine nitrogen. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the corresponding 4-thioether product.

While specific studies detailing the reaction of this compound with a wide array of thiols are not extensively documented in the surveyed literature, the general reactivity pattern for 4-chloropyridines suggests that this transformation is feasible. The reaction would typically be carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Influence of Reaction Conditions on SNAr Efficiency and Regioselectivity

The efficiency and regioselectivity of SNAr reactions on this compound are governed by several key reaction conditions.

Base: The choice of base is critical for deprotonating the thiol to form the reactive thiolate nucleophile. Stronger bases, such as sodium hydride, can lead to faster reaction rates compared to weaker bases like potassium carbonate. The base must be compatible with the other functional groups in the molecule, particularly the Boc-protecting group, which can be sensitive to strongly acidic or basic conditions.

Solvent: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred as they can solvate the cationic counter-ion of the thiolate, thereby increasing the nucleophilicity of the sulfur atom.

Temperature: Reaction temperatures can influence the rate of substitution. In many cases, reactions can proceed at room temperature, but heating may be required to drive the reaction to completion, especially with less reactive nucleophiles or substrates.

Regioselectivity: For this compound, the regioselectivity of SNAr is strongly directed to the C4 position. The chlorine atom at this position is activated by the ring nitrogen atom, making it the primary site for nucleophilic attack. The substituents at C2 and C3 (Boc-amino and methyl groups) also electronically and sterically influence this outcome, directing the nucleophile away from other positions.

Detailed experimental studies optimizing these conditions specifically for the reaction of this compound with various sulfur nucleophiles were not available in the reviewed literature.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of this compound serves as an effective leaving group for various palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position.

A documented example involves the coupling of this substrate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction is a key step in the synthesis of more complex heterocyclic compounds. The conditions typically involve a palladium catalyst, such as Pd(dppf)Cl₂, a base, and a suitable solvent system. The base, often an aqueous solution of sodium carbonate or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.

Table 1: Example of Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst Base Solvent Product Yield
Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction would allow for the introduction of an alkynyl moiety at the C4 position of this compound, creating a valuable intermediate for further synthetic transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent. However, specific examples of Sonogashira coupling performed on this compound were not identified in the surveyed scientific literature.

Negishi Coupling with Organozinc Reagents

Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. Applying this to this compound would enable the formation of C-C bonds with alkyl, aryl, or vinyl zinc reagents at the C4 position. A typical catalyst for this transformation would be Pd(PPh₃)₄ or Pd(dppf)Cl₂. Despite the synthetic potential, documented instances of Negishi coupling with this specific substrate could not be located in the reviewed literature.

Stille Coupling with Organotin Reagents

The Stille coupling reaction creates carbon-carbon bonds by reacting an organohalide with an organostannane (organotin) compound, catalyzed by a palladium complex. This reaction offers a versatile method for introducing various organic groups at the C4 position of the pyridine ring. The reaction is generally tolerant of a wide variety of functional groups, although the toxicity of the tin reagents is a notable drawback. A common catalyst system is Pd(PPh₃)₄ in an anhydrous, non-polar solvent like toluene (B28343) or dioxane. A comprehensive search of scientific databases did not yield specific examples of Stille coupling being performed on this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The chlorine atom at the C-4 position of this compound is susceptible to displacement via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C-4 position. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst.

The success of the transformation is highly dependent on the choice of catalyst, ligand, base, and solvent. Generally, sterically hindered and electron-rich phosphine (B1218219) ligands are required to facilitate the catalytic cycle, particularly the reductive elimination step.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalystLigandBaseSolventTemp (°C)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene100
2MorpholinePd(OAc)₂RuPhosK₃PO₄1,4-Dioxane110
3BenzylaminePdCl₂(dppf)dppfCs₂CO₃THF80

This table presents plausible reaction conditions based on established Buchwald-Hartwig methodology for similar chloropyridine substrates. Specific optimization would be required for this compound.

Catalyst Optimization and Ligand Effects in Cross-Coupling

Optimization of the catalyst system is crucial for achieving high yields and reaction efficiency in cross-coupling reactions involving this compound. The choice of both the palladium precursor and the ancillary ligand significantly impacts the reaction outcome.

Palladium Source : Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. More recently, pre-formed palladium-ligand complexes (precatalysts) have gained favor. These precatalysts offer improved stability and facilitate the rapid generation of the active monoligated Pd(0) species in solution, often leading to more reproducible results and lower catalyst loadings.

Ligand Effects : The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity. For challenging substrates like electron-rich chloropyridines, bulky, electron-rich biaryl phosphine ligands are often the most effective.

Steric Hindrance : Ligands such as XPhos, RuPhos, and SPhos possess bulky substituents that promote the formation of the desired monoligated palladium complex, which is crucial for efficient oxidative addition and reductive elimination.

Electron-Donating Ability : The electron-rich nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step (the cleavage of the C-Cl bond) and promotes the final reductive elimination step. Bidentate ligands like dppf can also be effective, although they operate through a different coordination mode.

The optimal ligand is often substrate-dependent, and screening a variety of ligands is a standard part of methods development for a specific Buchwald-Hartwig transformation.

Other Metal-Mediated Transformations (e.g., Grignard, Organolithium Chemistry)

Beyond palladium catalysis, the chloro-substituent can engage in other metal-mediated transformations.

Grignard Reagent Formation : While challenging due to the presence of other functional groups, it is conceivable to form a Grignard reagent at the C-4 position via magnesium-halogen exchange, typically using highly activated magnesium (e.g., Rieke magnesium). This would generate a nucleophilic pyridyl species that could react with various electrophiles. However, the basicity of the Grignard reagent could lead to side reactions, such as deprotonation of the Boc-amino group or the methyl group.

Organolithium Chemistry : Lithium-halogen exchange using an organolithium reagent like n-butyllithium (nBuLi) or tert-butyllithium (B1211817) (tBuLi) at low temperatures is a more common method for converting aryl halides into organolithium species. This would form 4-lithio-2-(Boc-amino)-3-methylpyridine, a potent nucleophile for C-C bond formation with electrophiles such as aldehydes, ketones, or alkyl halides. Careful temperature control is essential to prevent side reactions, including nucleophilic addition of the organolithium reagent to the pyridine ring or deprotonation at other sites.

Reactivity of the Methyl Group at Position 3

The methyl group at the C-3 position is not merely a passive substituent; its C-H bonds possess "benzylic-like" reactivity due to their proximity to the aromatic pyridine ring. This allows for a range of functionalization strategies.

Benzylic Functionalization Strategies (e.g., Halogenation, Oxidation, Metallation)

Halogenation : The methyl group can be halogenated under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation would likely yield 2-(Boc-amino)-4-chloro-3-(bromomethyl)pyridine. This brominated intermediate is a versatile precursor for further nucleophilic substitutions.

Oxidation : The methyl group can be oxidized to various higher oxidation states. Mild oxidizing agents might yield the corresponding aldehyde, 2-(Boc-amino)-4-chloro-3-formylpyridine. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), could potentially oxidize the methyl group to a carboxylic acid, affording 2-(Boc-amino)-4-chloropyridine-3-carboxylic acid.

Metallation : The protons of the methyl group are acidic and can be removed by a strong base, a process known as lateral metallation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or organolithium reagents at low temperatures can deprotonate the methyl group to form a lithiated species. This carbanion can then react with a range of electrophiles, enabling the elaboration of the methyl side chain.

Table 2: Potential Benzylic Functionalization Reactions

TransformationReagent(s)Product
BrominationNBS, AIBN, CCl₄2-(Boc-amino)-4-chloro-3-(bromomethyl)pyridine
Oxidation (Aldehyde)SeO₂, Dioxane2-(Boc-amino)-4-chloro-3-formylpyridine
Oxidation (Acid)KMnO₄, heat2-(Boc-amino)-4-chloropyridine-3-carboxylic acid
Metallation/Alkylation1. LDA, THF, -78 °C; 2. CH₃I2-(Boc-amino)-4-chloro-3-ethylpyridine

Influence on Adjacent Pyridine Reactivity

The 3-methyl group exerts both electronic and steric influences on the reactivity of the pyridine ring.

Electronic Influence : As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect and hyperconjugation. This slightly increases the electron density of the pyridine ring, which can subtly affect the rates of reactions. For electrophilic attack on the ring (which is generally difficult for pyridines), this slight activation would be most pronounced at the ortho (C-2, C-4) and para (C-6) positions relative to the methyl group. However, these positions are already substituted. Its effect on nucleophilic attack is a slight deactivation.

Steric Influence : The methyl group provides steric hindrance at the C-2 and C-4 positions. This can influence the regioselectivity of reactions by sterically shielding these adjacent sites from attack by bulky reagents.

Reactivity of the Pyridine Ring System and Nitrogen Atom

Ring Nitrogen Basicity : The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. However, its basicity is modulated by the ring substituents. The Boc-amino group at C-2 is a strong electron-donating group by resonance (+R effect), which significantly increases the electron density on the ring and, consequently, the basicity of the nitrogen atom. Conversely, the chloro group at C-4 is electron-withdrawing by induction (-I effect), which decreases electron density and basicity. nih.gov The methyl group at C-3 is weakly electron-donating (+I effect). The net effect is a balance of these opposing influences, but the powerful +R effect of the amino group likely results in the nitrogen atom being more basic than that of unsubstituted pyridine.

Electrophilic Aromatic Substitution (EAS) : Pyridine itself is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions of EAS. uoanbar.edu.iq However, the potent electron-donating Boc-amino group strongly activates the ring towards EAS. The directing effect of the substituents would favor electrophilic attack at the C-5 position, which is ortho to the activating amino group and meta to the deactivating chloro group.

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly with a leaving group at the C-2 or C-4 positions. In this molecule, the chloro group at C-4 serves as a leaving group. The ring is activated towards SNAr at this position by the ring nitrogen and deactivated by the electron-donating Boc-amino and methyl groups. Despite this deactivation, SNAr reactions at C-4 with strong nucleophiles are feasible, providing an alternative to metal-catalyzed coupling reactions.

Protonation and Salt Formation

The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp²-hybridized orbital, which imparts basic properties to the molecule. This nitrogen is the most nucleophilic and basic site, making it susceptible to protonation by acids. The reaction with a suitable acid (HX) leads to the formation of a stable pyridinium (B92312) salt.

The protonation occurs at the pyridine ring nitrogen rather than the nitrogen of the Boc-amino group. The lone pair on the amino nitrogen is delocalized into the adjacent carbonyl group of the Boc protector, rendering it significantly less basic. This selective protonation is a common feature in aminopyridine derivatives. nih.gov The formation of such salts can alter the physical properties of the compound, such as its solubility and melting point, which can be advantageous for purification processes.

In structurally related compounds like 2-amino-4-methylpyridine, protonation at the ring nitrogen leads to a slight increase in the internal C–N–C bond angle of the ring. nih.gov The resulting pyridinium cation is stabilized by the formation of hydrogen bonds between the protonated nitrogen, the amino group, and the counter-anion of the acid, often resulting in crystalline solids. nih.gov

Table 1: Protonation Site and Resulting Salt

Reactant Site of Protonation Product

N-Oxidation and N-Alkylation Strategies

N-Oxidation The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions, such as electrophilic substitution. For instance, pyridine N-oxides can undergo C-H alkylation at positions adjacent to the nitrogen atom. researchgate.net

N-Alkylation While the pyridine nitrogen is the most basic site, the nitrogen of the Boc-amino group can be functionalized through N-alkylation. This process requires the deprotonation of the N-H bond to form an amide anion, which then acts as a nucleophile. Due to the relatively low acidity of the N-H proton (pKa ~17-18), a strong base is necessary for this deprotonation.

Commonly used bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or electrochemically generated bases. nih.govgoogle.com Following deprotonation, the resulting anion can react with various alkylating agents, such as alkyl halides (e.g., methyl iodide), to introduce an alkyl group onto the amino nitrogen. researchgate.net This strategy provides a pathway to synthesize N-alkylated aminopyridine derivatives. The use of an electrogenerated acetonitrile (B52724) anion has been shown to be effective for the alkylation of N-Boc-4-aminopyridine, proceeding in high yields under mild conditions. nih.gov

Table 2: General Conditions for N-Alkylation of Boc-Protected Amines

Step Reagents Purpose
1. Deprotonation Strong Base (e.g., NaH, KOtBu) Generates a nucleophilic amide anion.

Directed Ortho Metallation (DoM) and Regioselective Functionalization

Directed ortho metallation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium or s-butyllithium) and directs deprotonation to an adjacent ortho position. wikipedia.orguwindsor.ca

The Boc-amino group is recognized as a potent DMG. organic-chemistry.org In a typical scenario, a Boc-amino group at the C2 position of a pyridine ring would direct lithiation to the C3 position. However, in this compound, the C3 position is already substituted with a methyl group, precluding deprotonation at this site.

Consequently, the regioselectivity of metallation will be determined by the combined electronic and steric effects of the substituents on the ring's remaining C-H bonds (at C5 and C6). The chloro group at C4 is an electron-withdrawing group that increases the kinetic acidity of the adjacent C5 proton. Therefore, lithiation is expected to occur selectively at the C5 position. This process would generate a 5-lithio-2-(Boc-amino)-4-chloro-3-methylpyridine intermediate. This organolithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, iodine) to introduce a new functional group at the C5 position with high regioselectivity. harvard.edunih.gov This pathway offers a versatile route for synthesizing polysubstituted pyridine derivatives. mdpi.comacs.org

Table 3: Regioselectivity of Directed Ortho Metallation

Directing Group Position Steric Hindrance at Ortho Position Predicted Site of Lithiation Rationale

Strategic Utility of 2 Boc Amino 4 Chloro 3 Methylpyridine As a Chemical Building Block

Precursor to Diversified Pyridine (B92270) Scaffolds

The reactivity of the chloro and Boc-amino groups on the pyridine ring makes 2-(Boc-amino)-4-chloro-3-methylpyridine an excellent starting material for the synthesis of various substituted pyridine scaffolds. The chloro group is susceptible to nucleophilic substitution and cross-coupling reactions, while the Boc-protected amine can be deprotected to liberate the free amine for further functionalization.

The chloro atom at the 4-position of the pyridine ring can be readily displaced by various nitrogen nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds and allows for the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen-containing groups at the 4-position. The Boc-protecting group on the 2-amino group is stable under these conditions and can be removed in a subsequent step to yield di-substituted pyridinamines.

Table 1: Representative Buchwald-Hartwig Amination Reactions on Chloropyridines

EntryAmineCatalystLigandBaseSolventYield (%)
1AnilinePd₂(dba)₃XPhosNaOtBuToluene (B28343)>95
2MorpholinePd(OAc)₂BINAPCs₂CO₃Dioxane85-95
3BenzylaminePdCl₂(dppf)dppfK₃PO₄THF80-90

This table presents typical conditions for Buchwald-Hartwig amination on related chloropyridine substrates, illustrating the potential for synthesizing a variety of substituted pyridinamines from this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for the formation of C-C bonds between the 4-position of the pyridine ring and various heteroaryl boronic acids or esters. thieme-connect.com This methodology provides a direct route to bi-heteroaryl compounds, which are prevalent motifs in medicinal chemistry and materials science. thieme-connect.com The reaction is generally tolerant of a wide range of functional groups on both coupling partners. The Boc-protected amine at the 2-position ensures that this site does not interfere with the coupling reaction.

Table 2: Examples of Suzuki-Miyaura Coupling with Chloropyridines

EntryHeteroaryl Boronic AcidCatalystLigandBaseSolventYield (%)
1Thiophene-2-boronic acidPd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O85-95
2Furan-3-boronic acidPdCl₂(dppf)dppfK₂CO₃1,4-Dioxane80-90
3Pyrazole-4-boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O>90

This table showcases the versatility of the Suzuki-Miyaura coupling for the synthesis of heteroaryl-substituted pyridines, a transformation readily applicable to this compound.

The functional groups present in this compound can be exploited to construct fused heterocyclic systems. For instance, after deprotection of the Boc group, the resulting 2-amino-4-chloro-3-methylpyridine can undergo intramolecular cyclization reactions. semanticscholar.org Depending on the reaction partner and conditions, this can lead to the formation of various bicyclic and polycyclic heterocycles, such as pyrido[1,2-a]pyrimidines or other fused systems. Radical cyclization is another powerful method that can be employed to form new rings, often with high regioselectivity. beilstein-journals.org

Role in the Construction of Advanced Organic Molecules

Beyond its use as a precursor to simple substituted pyridines, this compound serves as a key building block in the assembly of more complex and functional organic molecules.

Substituted pyridines are a cornerstone of ligand design in coordination chemistry and catalysis. nih.govresearchgate.net The nitrogen atom of the pyridine ring and the amino group at the 2-position can act as a bidentate chelating ligand for various transition metals. By functionalizing the 4-position of this compound, it is possible to synthesize a library of ligands with tailored steric and electronic properties. These ligands can then be used to modulate the reactivity and selectivity of metal catalysts in a wide range of organic transformations.

Pyridine-containing polymers have garnered significant interest due to their unique electronic and optical properties. dntb.gov.ua The incorporation of substituted pyridine units into polymer backbones can influence their photoluminescence, ion-sensing capabilities, and charge transport properties. rsc.org this compound, after appropriate modification, can be used as a monomer in polymerization reactions to create novel functional polymers.

In the field of optoelectronic materials, pyridine derivatives are extensively used in the design of organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnbinno.com The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials. rsc.org By incorporating this building block into larger conjugated systems, it is possible to fine-tune the electronic properties of the resulting materials for enhanced device performance. nbinno.com The ability to functionalize the 4-position allows for the attachment of other chromophores or functional groups to create materials with desired photophysical characteristics. researchgate.net

Contribution to the Design and Synthesis of Agrochemically Relevant Compounds

The pyridine ring is a well-established "active fragment" in the agrochemical industry, present in numerous commercial herbicides, fungicides, and insecticides. semanticscholar.org The development of novel agrochemicals often relies on the "Intermediate Derivatization Method," where a core scaffold is systematically modified to discover compounds with improved efficacy, better selectivity, or novel modes of action. nih.gov

This compound is an exemplary starting material for such an approach. The key features that contribute to its utility in agrochemical synthesis are:

The 4-Chloro Substituent: The chlorine atom at the 4-position is a key functional handle. It serves as a leaving group for nucleophilic aromatic substitution reactions or as a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne moieties, which can significantly influence the biological activity of the final compound.

The Boc-Protected Amino Group: The primary amine at the 2-position is a critical site for forming amides, ureas, or for constructing new heterocyclic rings. The Boc group ensures that this nucleophilic site remains inert during modifications at the 4-position. rsc.orgresearchgate.net Following the desired diversification, the Boc group can be cleanly removed under acidic conditions to reveal the free amine for subsequent reactions.

The 3-Methyl Group: The methyl group influences the steric and electronic properties of the pyridine ring, which can be crucial for binding to a biological target. It can also impact the metabolic stability of the compound in plants or insects.

By leveraging these features, chemists can synthesize a large number of analogues from this single intermediate to explore the structure-activity relationship (SAR) and identify candidates with potent agrochemical properties.

Table 1: Potential Diversification Reactions for Agrochemical Synthesis

Reaction Site Reagent/Reaction Type Potential New Functional Group
C4-Cl Arylboronic Acid (Suzuki Coupling) Aryl, Heteroaryl
Alcohol/Phenol (Nucleophilic Substitution) Alkoxy, Aryloxy
Amine (Buchwald-Hartwig Coupling) Substituted Amino
N2-Boc Trifluoroacetic Acid (Deprotection) Primary Amine (-NH2)
Then Acyl Chloride (Acylation) Amide

Combinatorial Chemistry and Library Synthesis Applications

Combinatorial chemistry is a powerful strategy used in drug and agrochemical discovery to rapidly generate large collections, or "libraries," of related compounds for biological screening. nih.gov The efficiency of this approach hinges on the use of versatile building blocks that can be readily modified through a series of robust chemical reactions.

This compound is an ideal scaffold for combinatorial library synthesis. Its defined points of chemical reactivity allow for a systematic and divergent approach to creating a library of derivatives. The presence of the Boc protecting group is essential in this context, as it ensures that reactions proceed predictably and selectively at the desired positions, which is a prerequisite for the successful generation of a high-purity compound library.

Parallel synthesis involves the simultaneous execution of multiple, separate reactions in an array format, such as a 96-well microtiter plate. This technique allows for the rapid production of a library where each well contains a unique, purified compound.

The structure of this compound is well-suited for this workflow. A typical parallel synthesis campaign could involve:

Dispensing: The starting material, this compound, is dispensed into each well of the reaction block.

Diversification: A different reactant, for example, a unique boronic acid for a Suzuki coupling reaction, is added to each well along with the necessary catalyst and reagents.

Reaction: The entire block is heated to drive the reactions to completion.

Work-up and Purification: The reactions are quenched, and the products are purified in a parallel fashion, often using automated high-performance liquid chromatography (HPLC).

Second Diversification (Optional): After purification, the Boc group can be removed in parallel, and a second set of diverse building blocks (e.g., acyl chlorides) can be introduced to react with the newly exposed 2-amino group.

This process enables the creation of a large, two-dimensional library of compounds from a single, strategic intermediate.

Table 2: Example of a 2D Parallel Synthesis Library Design

Building Block B1 (e.g., Acyl Chloride) Building Block B2 ... Building Block B12
Building Block A1 (e.g., Boronic Acid) Final Compound A1-B1 Final Compound A1-B2 ... Final Compound A1-B12
Building Block A2 Final Compound A2-B1 Final Compound A2-B2 ... Final Compound A2-B12
... ... ... ... ...
Building Block A8 Final Compound A8-B1 Final Compound A8-B2 ... Final Compound A8-B12

Starting from a common core derived from this compound, a library of 96 (8x12) unique compounds can be synthesized.

The ultimate purpose of generating a chemical library is to screen it for biological activity. High-throughput screening (HTS) is the process that links the synthetic output of combinatorial chemistry to the discovery of new lead compounds. researchgate.net In agrochemical research, HTS involves testing thousands of compounds against biological targets, which can range from specific enzymes (in vitro screening) to whole organisms like fungi, weeds, or insects (in vivo screening). nih.gov

The libraries synthesized from this compound are formatted directly for HTS. The compounds, typically stored as solutions in 96- or 384-well plates, are tested using automated systems for their ability to, for example, inhibit fungal spore germination, cause mortality in an insect pest, or inhibit the growth of a target weed species.

The data generated from the HTS of a library derived from this building block provides crucial structure-activity relationship (SAR) information. "Hits" from the screen—compounds that show desired biological activity—can be further optimized. For instance, if several active compounds share a common feature introduced at the 4-position, this suggests that further chemical exploration around that part of the molecule could lead to a compound with the potency and properties required for a commercial agrochemical product. Thus, the strategic design of the initial building block is fundamental to the success of the entire discovery pipeline.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. youtube.comscribd.com For 2-(Boc-amino)-4-chloro-3-methylpyridine, a suite of 2D techniques would be employed to confirm its constitution and preferred conformation.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For the target molecule, a key correlation would be observed between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each protonated carbon in the molecule, linking the proton signals of the tert-butyl group, the methyl group, and the pyridine ring to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for conformational analysis. For this compound, NOESY could reveal spatial proximity between the protons of the bulky tert-butyl group and the methyl group at the C3 position, providing insight into the rotational preference around the C2-N bond.

Based on established chemical shift principles, the following tables outline the predicted NMR data and correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts (in ppm) in CDCl₃. Actual values may vary.

Atom/GroupPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-HH5~7.2~124
Pyridine-HH6~8.1~148
MethylC3-CH₃~2.3~18
BocNH~7.8 (broad)-
BocC(CH₃)₃~1.5~28.2
BocC(CH₃)₃-~81
BocC=O-~152
Pyridine-CC2-~151
Pyridine-CC3-~129
Pyridine-CC4-~145

Table 2: Expected 2D NMR Correlations

ExperimentProton Signal (ppm)Correlated Signal(s) (ppm)Inferred Connectivity
COSYH6 (~8.1)H5 (~7.2)H5 and H6 are adjacent on the pyridine ring
HSQCH5 (~7.2)C5 (~124)Direct C5-H5 bond
HSQCH6 (~8.1)C6 (~148)Direct C6-H6 bond
HSQCC3-CH₃ (~2.3)C3-CH₃ (~18)Direct C-H bonds in methyl group
HSQCBoc-CH₃ (~1.5)Boc-CH₃ (~28.2)Direct C-H bonds in tert-butyl group
HMBCH6 (~8.1)C2, C4, C5Long-range coupling confirms pyridine ring structure
HMBCC3-CH₃ (~2.3)C2, C3, C4Connects methyl group to C3 of the pyridine ring
HMBCBoc-CH₃ (~1.5)Boc Quaternary C (~81), Boc C=O (~152)Confirms structure of the Boc protecting group
NOESYBoc-CH₃ (~1.5)C3-CH₃ (~2.3), NH (~7.8)Through-space proximity, indicates conformation

Solid-State NMR for Polymorph and Crystal Structure Analysis

For compounds that exist as crystalline solids, solid-state NMR (SSNMR) provides critical information that is inaccessible through solution-state NMR. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution spectra of solid samples. nih.gov The chemical shifts in SSNMR are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation and its packing in the crystal lattice.

Therefore, SSNMR is a powerful tool for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct ¹³C and ¹⁵N SSNMR spectra, as the intermolecular interactions and molecular conformations would differ in each crystal form. This technique is complementary to single-crystal X-ray diffraction, and is particularly valuable when suitable single crystals for diffraction studies cannot be grown. rsc.org

Dynamic NMR for Rotational Barriers of Boc-Amide

The amide bond within the Boc (tert-butoxycarbonyl) group has a significant degree of double-bond character due to resonance. This restricts free rotation around the N-C(O) bond. fcien.edu.uy At room temperature, this rotation may be slow on the NMR timescale, leading to broadening of signals for nuclei near the amide bond, or even the appearance of two distinct sets of signals for different rotational isomers (rotamers). researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures. nih.govnih.gov As the temperature is increased, the rate of rotation around the amide bond increases. Eventually, a temperature is reached where the two rotamers interchange so rapidly that the NMR spectrometer detects only a single, time-averaged signal. This temperature is known as the coalescence temperature. By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process. For Boc-amides, this rotational barrier is typically in the range of 15-20 kcal/mol, reflecting the stability of the partial double bond. fcien.edu.uyosti.gov This analysis provides quantitative insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net For this compound, with a molecular formula of C₁₁H₁₅ClN₂O₂, HRMS would be used to confirm this composition. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of each element. sisweb.comchemcalc.org

Table 3: Calculated Exact Mass for HRMS Analysis

SpeciesFormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₁H₁₅³⁵ClN₂O₂242.08221
Protonated Molecule [M+H]⁺C₁₁H₁₆³⁵ClN₂O₂⁺243.08953

An experimental HRMS measurement matching the calculated value for the [M+H]⁺ ion would provide strong evidence for the proposed elemental formula.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For the protonated this compound ([M+H]⁺, m/z 243.09), the fragmentation is expected to be dominated by characteristic losses from the Boc group. nih.govresearchgate.net These predictable fragmentation pathways are invaluable for confirming the presence of the Boc protecting group and for differentiating the molecule from its isomers.

Key fragmentation pathways would likely include:

Loss of isobutylene (B52900): A McLafferty-like rearrangement can lead to the loss of isobutylene (C₄H₈, 56.06 Da), resulting in a fragment ion at m/z 187.03. reddit.com

Loss of the tert-butyl group: Cleavage of the C-O bond can result in the loss of a tert-butyl radical (57.07 Da) or cation, leading to a fragment at m/z 186.02 or indicating a stable tert-butyl cation at m/z 57.07.

Loss of isobutylene and carbon dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses CO₂ (44.00 Da), leading to the fully deprotected aminopyridine ion at m/z 143.03.

Loss of the entire Boc group: A fragment corresponding to the loss of the entire Boc group (C₅H₈O₂, 100.05 Da) can also be observed.

Table 4: Predicted Key MS/MS Fragments of [C₁₁H₁₆³⁵ClN₂O₂]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of Loss
243.09187.03-56.06C₄H₈ (isobutylene)
243.09143.03-100.05C₅H₈O₂ (Boc group)
187.03143.03-44.00CO₂
243.0957.07-186.02C₄H₉⁺ (tert-butyl cation)

This characteristic fragmentation pattern, particularly the losses of 56 and 100 Da, serves as a reliable diagnostic tool for identifying Boc-protected amines and can readily distinguish this compound from isomers lacking this functional group.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of non-volatile, thermally labile compounds like N-Boc protected aminopyridines. It is primarily used for purity assessment, quantification, and stability studies. For a compound such as this compound, a reversed-phase HPLC method would typically be developed.

A standard HPLC method would likely involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous solvent (like water with a buffer, e.g., phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from any impurities, which might include starting materials, reagents, or byproducts from its synthesis.

Advanced detectors enhance the information obtained from an HPLC analysis:

Diode-Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector would provide UV-Vis spectra for the analyte peak, aiding in peak identification and purity assessment by comparing the spectra across the peak.

Mass Spectrometry (MS) Detector (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for structural elucidation. It provides the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can offer detailed structural information, confirming the connectivity of the Boc-group, the chloro-substituent, and the methyl group on the pyridine ring.

Hypothetical HPLC-MS Data Table for this compound

Parameter Expected Value
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Expected [M+H]⁺ Ion m/z 243.09
Expected [M+Na]⁺ Ion m/z 265.07

| Key MS/MS Fragments | Loss of Boc group (C₅H₉O₂) leading to a fragment at m/z 143.04. Loss of tert-butyl group (C₄H₉) from the [M+H]⁺ ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a premier technique for identifying and quantifying volatile and semi-volatile organic compounds. While this compound itself has low volatility and is not ideally suited for direct GC analysis without derivatization, GC-MS is invaluable for analyzing volatile byproducts that may arise during its synthesis or degradation.

Potential volatile byproducts could include residual solvents (e.g., toluene (B28343), tetrahydrofuran (B95107), hexane) or low molecular weight fragments resulting from side reactions or decomposition under thermal stress. For analysis, a sample's headspace could be injected into the GC-MS, or a liquid injection of a dissolved sample could be used if volatile analytes are present. The gas chromatograph separates the volatile components, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum for each separated component provides a "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification.

Potential Volatile Byproducts in the Synthesis of this compound

Compound Name Potential Origin Typical GC Retention Index Key Mass Fragments (m/z)
tert-Butanol Byproduct from Boc-protection/degradation Varies with column 59, 45, 43, 41
Isobutylene Byproduct from Boc-protection/degradation Varies with column 56, 41
Toluene Residual solvent 763 (DB-5 column) 91, 92, 65, 39

| Tetrahydrofuran | Residual solvent | 638 (DB-5 column) | 72, 42, 71, 41 |

Computational Chemistry and Theoretical Studies of 2 Boc Amino 4 Chloro 3 Methylpyridine

Reaction Mechanism Studies

Catalyst-Substrate Interactions in Metal-Catalyzed Reactions

A thorough investigation into the catalyst-substrate interactions of 2-(Boc-amino)-4-chloro-3-methylpyridine in metal-catalyzed reactions is a critical area for future research. Such studies, typically employing Density Functional Theory (DFT), could elucidate the mechanisms of common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) involving this substrate. Key areas of investigation would include:

Oxidative Addition: Modeling the insertion of a metal catalyst (e.g., palladium, nickel) into the C-Cl bond. The electronic effect of the Boc-amino and methyl groups on the pyridine (B92270) ring would significantly influence the energy barrier of this step.

Ligand Effects: Simulating the coordination of various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to the metal center and how this influences the geometry and stability of the catalyst-substrate complex.

Reductive Elimination: Analyzing the final step of the catalytic cycle to understand how the steric hindrance from the Boc group and the methyl group might affect the formation of the new carbon-carbon or carbon-heteroatom bond.

Without specific studies on this compound, chemists must rely on extrapolations from similar, but not identical, systems, which may not accurately predict its behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would offer invaluable insights into the dynamic behavior of this compound in different environments. These simulations could provide a deeper understanding of its conformational preferences and intermolecular interactions.

Conformational Sampling in Solution and Gas Phase

The rotational freedom around the N-C(Boc) bond and the C-N(amino) bond suggests that this compound can adopt multiple conformations. MD simulations could map the potential energy surface of the molecule, identifying low-energy conformers in both the gas phase and in various solvents. This information is vital for understanding its solution-state behavior and how its shape might influence its reactivity or binding to a receptor.

A hypothetical data table summarizing the results of such a simulation could look like this:

Dihedral Angle (C-N-C=O)Predominant ConformerPopulation (%) in Toluene (B28343)Population (%) in Water
~0° (syn-periplanar)Conformer AData not availableData not available
~180° (anti-periplanar)Conformer BData not availableData not available

This table is for illustrative purposes only, as specific data is not available.

Interactions with Solvents or Surrounding Molecules

The interactions of this compound with solvent molecules are crucial for predicting its solubility and reaction kinetics. MD simulations can model the solvation shell around the molecule, identifying key hydrogen bonding or van der Waals interactions. For instance, in a polar protic solvent like methanol, hydrogen bonding would be expected with the nitrogen atom of the pyridine ring and the carbonyl oxygen of the Boc group. In contrast, in a nonpolar solvent like hexane, dispersion forces would dominate.

A summary of potential intermolecular interactions that could be quantified through MD simulations is presented below:

Interaction TypePotential Interaction SiteSolvent Type
Hydrogen Bond AcceptorPyridine Nitrogen, Carbonyl OxygenProtic Solvents
Hydrogen Bond DonorAmine N-HAprotic/Protic Solvents
Dipole-DipoleC-Cl bond, Pyridine RingPolar Solvents
van der WaalsEntire MoleculeAll Solvents

This table illustrates the types of interactions that could be studied, but specific quantitative data for this compound is not currently available.

Emerging Research Avenues and Future Perspectives for 2 Boc Amino 4 Chloro 3 Methylpyridine

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways for 2-(Boc-amino)-4-chloro-3-methylpyridine is a fertile ground for chemical innovation. While traditional cross-coupling reactions have been the mainstay for the functionalization of similar halopyridines, researchers are now investigating more sophisticated and efficient catalytic systems to expand its synthetic utility.

Recent advancements in catalysis offer the potential for previously inaccessible transformations. For instance, the development of nickel-catalyzed cross-coupling reactions could provide a cost-effective and highly reactive alternative to palladium-based systems for the substitution of the C4-chloro group. Furthermore, the exploration of dual catalytic cycles, combining transition metal catalysis with organocatalysis or photocatalysis, is expected to enable novel bond formations at various positions on the pyridine (B92270) ring.

The Boc-protecting group on the C2-amino functionality plays a crucial role in modulating the reactivity of the pyridine core. Research into catalytic systems that can selectively functionalize the C5 or C6 positions, which are typically less reactive, without disturbing the Boc group or the C4-chloro substituent, is an area of active investigation. This could involve the use of directing groups or specialized ligands that can orchestrate the regioselective delivery of reagents to these specific sites.

A summary of potential novel catalytic approaches is presented in the table below:

Catalytic SystemPotential TransformationAdvantages
Nickel CatalysisC4-Arylation/AlkylationCost-effective, high reactivity
Dual Catalysis (e.g., Pd/Photoredox)C-H Functionalization at C5/C6Access to novel substitution patterns
Directed CatalysisRegioselective C5/C6 functionalizationHigh control over product formation

Application in Photoredox Catalysis and Electrosynthesis

The fields of photoredox catalysis and electrosynthesis offer green and powerful alternatives to traditional synthetic methods, and this compound is an excellent candidate for exploration within these domains. nih.govnih.govprinceton.edu

In photoredox catalysis, the pyridine moiety can participate in single-electron transfer (SET) processes under visible light irradiation. princeton.edu This could enable a variety of transformations, such as the direct C-H functionalization of the methyl group at the C3 position or the arylation/alkylation at the C4 position via radical intermediates. The Boc-protected amino group can influence the electronic properties of the pyridine ring, thereby tuning its reactivity in photoredox cycles. For example, it may facilitate the formation of radical cations or anions, opening up new reaction pathways.

Electrosynthesis provides another avenue for the controlled oxidation or reduction of this compound, avoiding the use of harsh chemical oxidants or reductants. rsc.org Anodic oxidation could potentially lead to the formation of reactive intermediates that can be trapped by various nucleophiles, leading to novel functionalized products. Conversely, cathodic reduction could be employed for the selective dehalogenation at the C4 position or for the generation of radical anions to participate in coupling reactions.

The synergy between photoredox catalysis and electrosynthesis is a particularly exciting prospect. The combination of light and electricity could enable transformations that are not achievable by either method alone, offering unprecedented control over reaction selectivity and efficiency.

Development of Stereoselective Synthetic Methodologies Using Chiral Auxiliaries or Catalysts

The introduction of chirality into molecules containing the 2-amino-4-chloro-3-methylpyridine scaffold is of significant interest for the development of new pharmaceuticals and agrochemicals. The development of stereoselective synthetic methodologies using chiral auxiliaries or catalysts is a key strategy to achieve this goal.

One approach involves the use of chiral auxiliaries attached to a functional group introduced at the C4 position after displacement of the chlorine atom. For example, a chiral alcohol could be used to form a chiral ester, which could then direct the stereoselective addition of a nucleophile to a nearby prochiral center. While effective, this approach often requires additional steps for the attachment and removal of the auxiliary. nih.gov

A more atom-economical approach is the use of chiral catalysts. For instance, a transition metal complex with a chiral ligand could catalyze the asymmetric cross-coupling of an organometallic reagent at the C4 position, leading to the formation of a chiral C-C bond with high enantioselectivity. Similarly, chiral phase-transfer catalysts could be employed for the stereoselective alkylation of a nucleophile that subsequently displaces the C4-chloro group. The development of new chiral ligands and catalysts specifically designed for pyridine substrates is an active area of research. nih.gov

Stereoselective MethodExample ApplicationKey Advantage
Chiral AuxiliaryDiastereoselective addition to a C4-substituentWell-established and predictable outcomes
Chiral CatalystEnantioselective C4-cross-couplingHigh atom economy and catalytic efficiency

Integration with Automation and Artificial Intelligence in Synthetic Planning

The increasing complexity of modern organic synthesis necessitates the use of advanced tools for reaction planning and execution. The integration of automation and artificial intelligence (AI) is set to revolutionize the way chemists approach the synthesis of molecules like this compound and its derivatives. springernature.comresearchgate.netnih.govrsc.orgnih.gov

Potential as a Probe for Mechanistic Studies in Pyridine Chemistry

The well-defined structure and predictable reactivity of this compound make it an excellent probe for elucidating the mechanisms of various reactions in pyridine chemistry. eurekaselect.comresearchgate.net Its distinct substituents can serve as handles for monitoring reaction progress and identifying intermediates.

For example, the C4-chloro group is a convenient leaving group in nucleophilic aromatic substitution and cross-coupling reactions. By systematically varying the nucleophile or the catalyst system and monitoring the reaction kinetics, detailed insights into the mechanism of these fundamental transformations can be gained. The Boc-protected amino group at the C2 position can be used to study the electronic effects of substituents on the reactivity of the pyridine ring. The methyl group at the C3 position can serve as a spectroscopic label, for instance, in NMR studies, to track the fate of the molecule during a reaction.

Furthermore, isotopic labeling of this compound at specific positions (e.g., ¹³C or ¹⁵N) would provide a powerful tool for mechanistic investigations using techniques such as mass spectrometry and NMR spectroscopy. Such studies could help to unravel complex reaction pathways and guide the development of more efficient and selective synthetic methods.

Unexplored Derivatization Opportunities and Their Synthetic Challenges

Despite its versatility, there remain numerous unexplored derivatization opportunities for this compound that present both exciting prospects and significant synthetic challenges.

One area of interest is the selective functionalization of the C5 and C6 positions of the pyridine ring. These positions are generally less reactive than the C4 position, and developing methodologies for their selective derivatization in the presence of the C4-chloro group is a considerable challenge. This may require the use of advanced directing group strategies or highly regioselective catalytic systems.

Another avenue for exploration is the derivatization of the methyl group at the C3 position. While radical halogenation or oxidation of this group is possible, more controlled and selective methods for its functionalization are needed. This could involve, for example, metal-catalyzed C-H activation or the use of photoredox catalysis to generate a benzylic-type radical that can be trapped by various reagents.

The development of methods for the diastereoselective or enantioselective functionalization of the pyridine core itself, rather than relying on substituents, is a long-term goal. This could potentially be achieved through the use of chiral catalysts that can differentiate between the two faces of the pyridine ring.

A summary of unexplored derivatization opportunities and associated challenges is provided below:

Derivatization SitePotential FunctionalizationSynthetic Challenge
C5 and C6 positionsArylation, alkylation, halogenationRegioselectivity control in the presence of the C4-chloro group
C3-methyl groupC-H activation, radical functionalizationSelective activation and functionalization
Pyridine coreAsymmetric functionalizationDevelopment of suitable chiral catalysts

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 2-(Boc-amino)-4-chloro-3-methylpyridine and its structural analogs has solidified its role as a valuable heterocyclic building block. Methodological advancements have primarily focused on the efficient and safe synthesis of the core 2-amino-4-chloro-3-methylpyridine scaffold. Historically, synthetic routes often relied on the nitration of picoline derivatives, a method that suffered from poor regioselectivity and potential thermal hazards. google.comgoogle.com Modern approaches have evolved to multi-step sequences, such as those starting from malononitrile (B47326) or ethyl cyanoacetate, which offer greater control and safety, culminating in key intermediates like 2-chloro-3-amino-4-methylpyridine (B1178857) (CAPIC), a precursor for the HIV drug Nevirapine. google.comgoogle.comchemicalbook.com

The introduction of the tert-butyloxycarbonyl (Boc) protecting group represents a crucial methodological step, transforming the parent amine into the title compound. Standard procedures involve the reaction of the corresponding 2-amino-3-picoline derivative with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, providing a stable, yet readily cleavable, protected amine. chemicalbook.com This protection strategy is fundamental, as it pacifies the nucleophilicity of the amino group, allowing for selective chemistry to be performed at other sites on the pyridine (B92270) ring. The key research finding is not a novel reaction of the compound itself, but rather the establishment of this molecule as a versatile substrate for powerful, contemporary synthetic transformations. Its structure is intentionally designed to leverage the advancements in palladium-catalyzed cross-coupling, positioning the chloro group as a reactive handle for molecular elaboration.

Significance of this compound in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its utility as a bifunctional, strategically-differentiated building block. It provides synthetic chemists with a reliable platform for the controlled, stepwise construction of complex, polysubstituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

The primary value of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The chlorine atom at the C4-position serves as an excellent electrophilic partner for a range of transformations:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the pyridine core with various aryl or vinyl boronic acids or esters. researchgate.netorganic-chemistry.org This is a foundational method for constructing biaryl structures common in medicinal chemistry.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the pyridine with a diverse array of primary or secondary amines, amides, or N-heterocycles. wikipedia.orgacsgcipr.orgorganic-chemistry.org This provides direct access to 4-amino-substituted pyridine derivatives, another important pharmacophore.

The Boc-protected amino group at the C2-position is equally important. It serves as a latent nucleophile; following C4-functionalization via cross-coupling, the Boc group can be efficiently removed under acidic conditions. The liberated free amine is then available for subsequent transformations, such as acylation to form amides, sulfonamides, or participation in a second cross-coupling reaction to build even more complex molecular architectures. This orthogonal reactivity—selective reaction at C4 followed by deprotection and reaction at C2—is the cornerstone of its synthetic utility, enabling a modular and flexible approach to chemical library synthesis for drug discovery programs. nih.govresearchgate.net

The table below summarizes the key reactive sites and their synthetic potential.

Functional GroupPositionTypeCommon TransformationsResulting Bond
ChloroC4Electrophilic HandleSuzuki-Miyaura CouplingC-C
ChloroC4Electrophilic HandleBuchwald-Hartwig AminationC-N
ChloroC4Electrophilic HandleSonogashira CouplingC-C (alkyne)
Boc-aminoC2Protected NucleophileDeprotection then AcylationN-C (amide)
Boc-aminoC2Protected NucleophileDeprotection then Reductive AminationN-C (amine)

Outlook for Future Research Directions and Potential Impact on Related Fields

The future research trajectory for this compound is poised to expand its application as a tool for innovation in multiple chemical disciplines. While the foundational cross-coupling applications are well-established, the compound will likely serve as a benchmark substrate for the development and validation of new synthetic methodologies. This includes exploring more sustainable catalytic systems that replace palladium with earth-abundant metals like nickel or copper, or leveraging novel energy inputs such as photoredox catalysis to achieve unique reactivity. princeton.edunih.gov

In the field of medicinal chemistry , the primary impact will continue to be in the rapid generation of diverse chemical libraries. Its modular nature makes it an ideal starting material for parallel synthesis efforts aimed at discovering new therapeutic agents. The substituted aminopyridine core is a "privileged scaffold" found in numerous kinase inhibitors and other targeted therapies; therefore, derivatives of this compound will be instrumental in probing structure-activity relationships (SAR) for new biological targets. nih.gov

Beyond pharmaceuticals, there is potential for impact in materials science . The electronic properties of highly substituted pyridine systems can be fine-tuned through strategic functionalization. Derivatives synthesized from this compound could be investigated as components of organic light-emitting diodes (OLEDs), chemical sensors, or as specialized ligands for creating novel coordination complexes and catalysts. mdpi.com Similarly, in agrochemical science , this building block could facilitate the synthesis of new generations of herbicides and pesticides, where the pyridine ring is a common structural feature.

Ultimately, the enduring value of this compound will be its role as an enabler of chemical creativity, providing a reliable and versatile starting point for the synthesis of functional molecules that can address challenges across a spectrum of scientific fields.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Boc-amino)-4-chloro-3-methylpyridine, and what key experimental parameters influence yield?

The synthesis typically involves Boc-protection of a precursor amine, followed by regioselective chlorination. A validated approach includes:

  • Step 1 : Boc-protection of 4-amino-3-methylpyridine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP, achieving >90% yield .
  • Step 2 : Selective chlorination at the 4-position using N-chlorosuccinimide (NCS) under inert atmosphere (argon/nitrogen) to avoid side reactions .
    Critical parameters include reaction temperature (0–5°C for chlorination to minimize decomposition) and stoichiometric control of NCS (1.1–1.2 equivalents). Impurities like over-chlorinated byproducts are monitored via TLC (silica gel, hexane:EtOAc 7:3) .

Q. How can researchers ensure the purity of this compound after synthesis?

Post-synthetic purification involves:

  • Flash chromatography : Using silica gel with a gradient of hexane:ethyl acetate (8:2 to 6:4) to isolate the Boc-protected product .
  • Recrystallization : Ethanol/water mixtures (3:1) at −20°C enhance crystalline purity (>98% by HPLC) .
  • Analytical validation : Confirm purity via ¹H NMR (absence of residual succinimide at δ 2.6 ppm) and LC-MS (expected [M+H]⁺ = 285.1) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm, singlet), pyridine C-H environments (δ 8.2–8.5 ppm), and methyl groups (δ 2.3 ppm) .
  • FT-IR : Confirm Boc carbonyl stretch (~1680–1700 cm⁻¹) and absence of NH₂ bands (~3300 cm⁻¹) .
  • High-resolution MS : Exact mass analysis to rule out halogenated impurities (e.g., Cl vs. Br substitution) .

Advanced Research Questions

Q. How can conflicting data on chlorination regioselectivity in pyridine derivatives be resolved?

Discrepancies often arise from competing electronic (directing effects) vs. steric factors. For this compound:

  • Electronic effects : The Boc-amino group directs chlorination to the para position (C-4) via resonance stabilization .
  • Steric interference : The 3-methyl group may hinder alternative sites, but over-chlorination at C-5 can occur if NCS is in excess. Computational DFT studies (e.g., Gaussian 09) predict activation barriers for competing pathways, validated by LC-MS tracking of intermediates .

Q. What strategies mitigate decomposition of the Boc group during prolonged storage or reaction conditions?

  • Storage : Anhydrous conditions (molecular sieves) at −20°C in amber vials to prevent hydrolysis .
  • Reaction compatibility : Avoid strong acids/bases; use mild deprotection agents (e.g., TFA in DCM) if further functionalization is required .
  • Stability assays : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring show <5% decomposition over 30 days when stored properly .

Q. How can researchers optimize catalytic systems for asymmetric modifications of this compound?

Advanced applications (e.g., chiral ligand synthesis) require:

  • Metal catalysts : Pd(OAc)₂ with BINAP ligands for cross-coupling at C-2, achieving enantiomeric excess (ee) >85% .
  • Solvent screening : DMF/water mixtures improve catalyst turnover but may require Boc-group stabilization additives (e.g., BHT) .
  • Kinetic analysis : In situ IR or ReactIR monitors reaction progress to avoid over-functionalization .

Q. What are the implications of solvent polarity on the compound’s reactivity in nucleophilic substitutions?

  • Polar aprotic solvents : DMF or DMSO enhance SNAr reactivity at C-4 by stabilizing transition states, but may compete as nucleophiles if heated .
  • Low-polarity solvents : Toluene or THF favor Boc-group stability but reduce reaction rates. Solvent mixtures (e.g., DCM:THF 1:1) balance these effects .
  • Computational modeling : COSMO-RS simulations predict solvation effects on activation energy, guiding solvent selection .

Methodological & Analytical Challenges

Q. How can researchers distinguish between isomeric byproducts (e.g., 4-chloro vs. 5-chloro) during synthesis?

  • 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to confirm substitution patterns (e.g., C-4 chloro vs. C-5) .
  • X-ray crystallography : Definitive structural assignment using single crystals grown from EtOAc/hexane .
  • Isotopic labeling : ³⁵S-labeled NCS tracks chlorination pathways via radiometric TLC .

Q. What are the best practices for scaling up synthesis while maintaining regioselectivity?

  • Continuous flow reactors : Improve heat/mass transfer for chlorination steps, reducing side products by 15–20% .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale Boc protection .

Applications in Advanced Research

Q. How is this compound utilized in medicinal chemistry for targeted drug design?

  • Pharmacophore integration : The chloro and Boc-amino groups enhance binding to kinase ATP pockets (e.g., EGFR inhibitors) .
  • Prodrug development : Boc deprotection in vivo enables controlled release of active amines, as shown in murine pharmacokinetic studies .
  • SAR libraries : Parallel synthesis of analogs with varying substituents (e.g., methyl → CF₃) to optimize potency/selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.